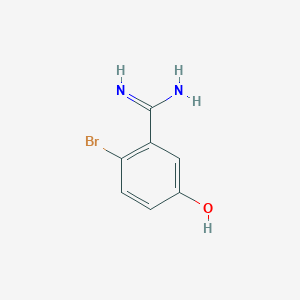

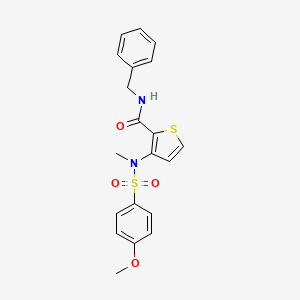

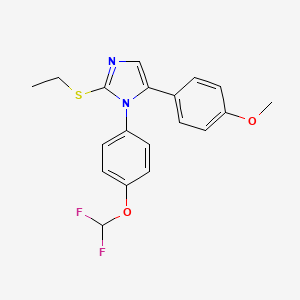

![molecular formula C10H12FNO2 B2503079 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid CAS No. 1344076-62-5](/img/structure/B2503079.png)

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is a compound that can be associated with the broader class of dimethylaminobenzoic acid derivatives. These compounds are known for their interesting fluorescence properties and potential applications in various fields, including pharmaceuticals. The compound is not directly studied in the provided papers, but insights can be drawn from related compounds.

Synthesis Analysis

The synthesis of similar compounds, such as 4-N,N-dimethylaminobenzoic acid, has been explored in various studies. These compounds typically involve the introduction of functional groups to a benzoic acid backbone. Although the exact synthesis of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is not detailed in the provided papers, it can be inferred that similar synthetic routes could be employed, potentially involving the use of dimethylamine and a fluorinated benzoic acid precursor .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid has been determined, revealing dihedral angles and hydrogen-bonded dimers . Similarly, the structure of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile has been optimized using computational methods, providing insights into bond lengths, angles, and dihedral angles . These studies suggest that 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid would also exhibit a well-defined molecular geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of dimethylaminobenzoic acid derivatives is influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group. The presence of a fluorine atom in the 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid molecule would further affect its reactivity, potentially making it a suitable candidate for further functionalization or as an intermediate in organic synthesis. The fluorescence properties of 4-N,N-dimethylaminobenzoic acid in polar solvents suggest that the compound may participate in exciplex formation or dimerization under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid can be predicted based on the properties of similar compounds. For example, the fluorescence behavior of 4-N,N-dimethylaminobenzoic acid indicates that the compound of interest may also exhibit unique optical properties in different solvents . The computational analysis of related molecules provides data on charges, polarizability, dipole moment, and vibrational spectra, which are essential for understanding the physical properties of these compounds . Additionally, the use of NMR and UV-Vis spectroscopy can offer valuable information about the electronic environment and the absorption characteristics of the compound .

Applications De Recherche Scientifique

Applications in Radiolabeling and Imaging

Radiolabeling and PET Imaging : 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is utilized in the field of positron emission tomography (PET). A study by Sutcliffe-Goulden et al. (2002) detailed a rapid method for radiolabelling peptides with 18F using solid phase peptide synthesis. The method involved labeling peptides with 4-[18F]fluorobenzoic acid, with one of the key components being N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-Nmethylmethanaminium hexafluorophosphate N-oxide (HATU/DIPEA) for efficient coupling. This method significantly enhanced the application of peptides in PET imaging, showing promising results in biodistribution studies in tumor-bearing mice (Sutcliffe-Goulden et al., 2002).

Applications in Chemical Synthesis

Efficient C–C Bond Formation : Guo, Yu, & Su (2020) described the use of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid in efficient C–C bond formation. Their research focused on the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate 1 in continuous flow processes. They highlighted the rapid and strong activation of carboxylic acids, leading to high product yield, less raw material consumption, and a more environmentally friendly procedure compared to traditional methods (Guo, Yu, & Su, 2020).

Cytotoxic Activity and Synthesis of Derivatives : Deady et al. (2005) and Deady et al. (2003) both explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involving 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid. They investigated the growth inhibitory properties of these derivatives, especially 4-N-[2-(dimethylamino)ethyl]carboxamides, which showed potent cytotoxicity against various cancer cell lines. This research sheds light on the potential medicinal applications of derivatives synthesized from 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (Deady et al., 2005), (Deady et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

3-[(dimethylamino)methyl]-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-12(2)6-8-5-7(10(13)14)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVPFKGFPVPONL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid | |

CAS RN |

1344076-62-5 |

Source

|

| Record name | 3-[(dimethylamino)methyl]-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

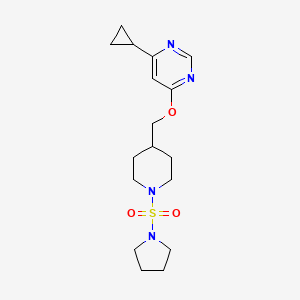

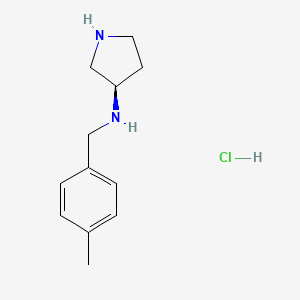

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)

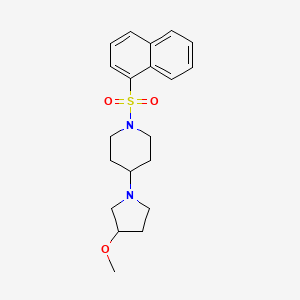

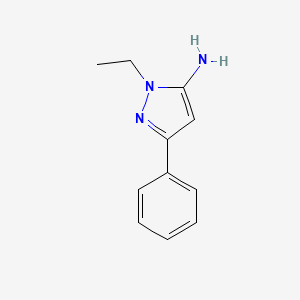

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

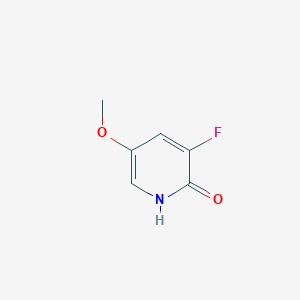

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)